6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

描述

Chemical Identity and Classification

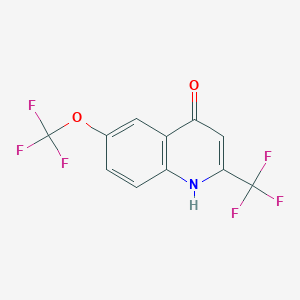

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol belongs to the quinoline family of heterocyclic compounds, specifically classified as a substituted 4-hydroxyquinoline derivative. The compound possesses the Chemical Abstracts Service registry number 125647-79-2 and exhibits the molecular formula C₁₁H₅F₆NO₂, corresponding to a molecular weight of 297.15 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one, reflecting its tautomeric equilibrium between the quinolinol and quinolinone forms.

The structural architecture encompasses a quinoline ring system with three distinct functional groups strategically positioned to optimize molecular properties. The hydroxyl group at position 4 enables tautomeric interconversion with the corresponding quinolinone form, while the trifluoromethyl group at position 2 and the trifluoromethoxy group at position 6 introduce significant electronic and steric effects. The Standard International Chemical Identifier representation demonstrates the molecular connectivity as InChI=1S/C11H5F6NO2/c12-10(13,14)9-4-8(19)6-3-5(20-11(15,16)17)1-2-7(6)18-9/h1-4H,(H,18,19), providing computational accessibility for molecular modeling and database searches.

Table 1: Fundamental Chemical Properties of this compound

The compound exhibits exceptional thermal stability with a melting point of 229°C, significantly higher than many conventional quinoline derivatives, attributed to the strong intramolecular hydrogen bonding and enhanced molecular rigidity imparted by the fluorinated substituents. The presence of six fluorine atoms within the molecular structure creates a highly electronegative environment that profoundly influences the compound's chemical reactivity and biological interactions.

Historical Context of Fluorinated Quinoline Derivatives

The development of fluorinated quinoline derivatives traces its origins to the early 1960s with the discovery of nalidixic acid, the first quinolone antibiotic identified as a byproduct during chloroquine synthesis. This seminal discovery established the foundation for subsequent quinoline research, although the initial compound exhibited limited antimicrobial spectrum and suboptimal pharmacokinetic properties. The breakthrough advancement occurred during the 1980s when researchers at Kyorin Pharmaceutical Company demonstrated that incorporation of a fluorine atom at the 6-position of the quinoline ring dramatically enhanced antimicrobial activity, leading to the development of norfloxacin as the first fluoroquinolone.

The historical progression of fluorinated quinolones revealed the profound impact of strategic fluorine placement on biological activity and pharmacological properties. Major advances during the 1980s demonstrated that fluorine at position-6 conferred broad and potent antimicrobial activity, establishing the foundation for modern fluoroquinolone development. Subsequent research by Bayer in 1983 showed that addition of a single carbon atom to norfloxacin structure resulted in ciprofloxacin, further increasing antimicrobial activity and establishing fluorinated quinolines as essential therapeutic agents.

The evolution of quinoline chemistry progressed through distinct generations, each characterized by specific structural modifications and enhanced therapeutic profiles. First-generation compounds like nalidixic acid demonstrated narrow-spectrum activity against enteric bacteria, while second-generation fluoroquinolones achieved broader antimicrobial coverage through strategic fluorination. Third-generation developments focused on enhanced gram-positive activity, and fourth-generation compounds incorporated additional modifications for specialized therapeutic applications. This systematic progression established fluorinated quinolines as critical scaffolds in pharmaceutical research and development.

Contemporary quinoline research has expanded beyond antimicrobial applications to encompass diverse therapeutic areas including anticancer, antimalarial, and antituberculosis activities. The incorporation of trifluoromethyl and trifluoromethoxy groups represents the latest advancement in quinoline optimization, providing enhanced metabolic stability, improved lipophilicity, and superior binding characteristics compared to earlier fluorinated derivatives.

Significance in Heterocyclic Chemistry Research

Quinoline derivatives occupy a central position in heterocyclic chemistry research due to their remarkable structural versatility and extensive biological activity profiles. The quinoline scaffold serves as a privileged structure in medicinal chemistry, enabling diverse chemical modifications that can optimize pharmacological properties while maintaining core biological activity. Research investigations have demonstrated that quinoline compounds can be readily modified structurally, facilitating the development of novel therapeutic agents with enhanced efficacy and reduced toxicity profiles.

The synthetic accessibility of quinoline derivatives through established methodologies such as the Combes quinoline synthesis, Conrad-Limpach reaction, and Doebner reaction provides researchers with multiple strategic approaches for compound preparation. The Combes quinoline synthesis, first reported in 1888, remains particularly valuable for preparing 2,4-substituted quinoline derivatives using beta-diketone substrates, offering unique advantages over alternative synthetic approaches. Recent methodological advances have incorporated modern reagents such as Eaton's reagent and polyphosphoric acid to improve reaction efficiency and product yields.

Fluorinated quinoline derivatives demonstrate exceptional importance in contemporary pharmaceutical research due to their enhanced physicochemical properties. The incorporation of fluorine atoms introduces significant changes in lipophilicity, water solubility, and metabolic stability, creating compounds with superior drug-like characteristics. Among the more than 1200 commercialized pesticides, 424 contain at least one fluorine atom, highlighting the commercial significance of fluorinated heterocycles in agricultural applications as well as pharmaceutical development.

Table 2: Synthetic Methodologies for Fluorinated Quinoline Derivatives

The significance of this compound extends beyond its individual properties to its role as a representative compound of advanced fluorinated heterocycles. Research investigations have established that compounds incorporating both trifluoromethyl and trifluoromethoxy substituents exhibit synergistic effects on molecular properties, creating compounds with exceptional stability and biological activity potential.

Current Research Landscape and Applications

Contemporary research involving this compound focuses primarily on its utility as a heterocyclic building block for advanced chemical synthesis and pharmaceutical development. The compound's availability through specialized chemical suppliers indicates its recognition as a valuable research intermediate, with typical purities exceeding 95% and applications spanning drug discovery, materials science, and synthetic methodology development. Current investigations emphasize the compound's potential in medicinal chemistry applications, particularly in the development of novel therapeutic agents with enhanced pharmacological profiles.

Recent synthetic methodology developments have demonstrated innovative approaches for preparing highly fluorinated quinoline derivatives through electron-transfer-enabled processes. Research by pharmaceutical chemists has established that nucleophilic fluorination of quinolines can be achieved through concerted mechanisms involving fluoride-coupled electron transfer, providing access to previously challenging fluorinated structures. These methodological advances enable the preparation of compounds like this compound through controlled fluorination processes that maintain structural integrity while introducing desired substituents.

The application landscape for fluorinated quinoline derivatives continues expanding into diverse research areas including antifungal agent development, herbicidal compound synthesis, and advanced materials applications. Recent studies have synthesized novel fluorinated quinoline analogs using commercially available starting materials, demonstrating good antifungal activity against various pathogenic organisms. These investigations highlight the potential for this compound and related compounds to serve as lead structures for therapeutic development.

Table 3: Current Research Applications and Market Availability

The commercial availability of this compound through established chemical suppliers reflects its growing importance in research applications, with typical lead times of one to three weeks for standard quantities. The compound's classification as a research chemical restricts its use to laboratory investigations and precludes human or veterinary applications, maintaining focus on its scientific utility rather than direct therapeutic use.

Current research trends indicate increasing interest in highly fluorinated quinoline derivatives for specialized applications requiring enhanced stability, unique electronic properties, and superior performance characteristics. The continued development of synthetic methodologies for accessing these compounds, combined with expanding application opportunities, positions this compound as a valuable contributor to advancing heterocyclic chemistry research and pharmaceutical innovation.

属性

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO2/c12-10(13,14)9-4-8(19)6-3-5(20-11(15,16)17)1-2-7(6)18-9/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSLEIYRFCRULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379384 | |

| Record name | 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125647-79-2 | |

| Record name | 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125647-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Intermediates and Starting Materials

- Substituted anilines or aminophenols serve as starting materials.

- Ethyl acetoacetate derivatives or related β-ketoesters are used to build the quinoline ring system.

- Trifluoromethylation reagents such as Ruppert–Prakash reagent (TMSCF3) are employed for introducing CF3 groups.

- Hypervalent iodine reagents facilitate electrophilic trifluoromethylation and trifluoromethoxylation steps.

Detailed Preparation Methods

Multi-Kilogram Scale Preparation (Patent US9957233B1)

A practical, industrially viable process has been disclosed for preparing substituted quinolin-4-ol compounds, including 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, focusing on yield improvement and byproduct minimization.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| (a) | Preparation of solid intermediate | Solid obtained with weight-to-CH2Cl2 volume ratio 0.4–0.8 g/mL | Ensures proper solubility and reaction efficiency |

| (b) | Stirring mixture in dichloromethane | 45°C, 2 hours | Facilitates reaction progress |

| (c) | Aqueous mixture stirring | 100°C, 2 hours | Promotes hydrolysis and functional group transformations |

| (d) | Isolation by filtration | 25–60°C | Repeated if necessary to improve purity |

| (e) | Drying isolated solid | Ambient to moderate temperature | Yields purified final product |

This method avoids excessive byproduct formation and simplifies purification, making it suitable for multi-kilogram scale synthesis.

Microwave-Assisted Synthesis

Microwave radiation has been applied to accelerate the synthesis of substituted quinolin-4-ol compounds, including the target molecule, by enhancing reaction rates and selectivity. However, this method is more suited for small-scale laboratory synthesis rather than industrial production.

Electrophilic Trifluoromethylation and Trifluoromethoxylation

Advanced methods for introducing trifluoromethyl and trifluoromethoxy groups involve hypervalent iodine chemistry:

- Starting from 2-iodobenzoic acid derivatives, oxidation with sodium periodate or trichlorocyanuric acid generates iodine(III) intermediates.

- Ligand exchange steps replace hydroxyl or acetate groups with trifluoromethyl or trifluoromethoxy groups using Ruppert–Prakash reagent (TMSCF3).

- The process can be optimized into a one-pot, multi-step reaction with yields up to 72%.

This approach is notable for:

- Use of safe and inexpensive oxidants (e.g., trichlorocyanuric acid).

- Scalability to multigram quantities.

- Simplified purification by filtration.

Synthesis via Anisidine and Substituted β-Ketoesters

A classical method for quinoline derivatives involves condensation of anisidine with substituted ethyl acetoacetate under reflux conditions. Although this method is described for related quinolinones, it provides a conceptual basis for constructing the quinoline core before trifluoromethylation and trifluoromethoxylation.

Comparative Data Table of Preparation Methods

| Method | Scale | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multi-kilogram scale process (Patent US9957233B1) | Multi-kg | CH2Cl2, aqueous media | 45–100°C, filtration | High | Industrially viable, simple purification | Requires careful control of solvent ratios |

| Microwave-assisted synthesis | Small scale | Microwave irradiation | Short reaction times | Moderate | Fast, efficient for lab scale | Not suitable for scale-up |

| Hypervalent iodine-mediated trifluoromethylation | Multigram | 2-iodobenzoic acid, NaIO4 or TCICA, TMSCF3 | Multi-step, one-pot | Up to 72% | Safe oxidants, scalable, high selectivity | Requires handling of hypervalent iodine reagents |

| Classical condensation (Anisidine + β-ketoester) | Lab scale | Anisidine, ethyl acetoacetate | Reflux, 12 h | Moderate | Simple starting materials | Does not directly introduce trifluoromethoxy group |

Research Findings and Optimization Notes

- The ratio of solid intermediate to solvent volume is critical for reaction efficiency and yield in large-scale processes.

- Elevated temperatures (up to 100°C) during aqueous stirring improve hydrolysis and functional group transformations without degrading sensitive trifluoromethoxy groups.

- Use of trichlorocyanuric acid as a chlorinating agent in hypervalent iodine chemistry offers a safer and more cost-effective alternative to sodium periodate.

- The trifluoromethoxy group introduction remains challenging due to its sensitivity; optimized ligand exchange steps and mild conditions are essential to avoid decomposition.

- Microwave-assisted methods can reduce reaction times significantly but require specialized equipment and are less practical for scale-up.

化学反应分析

Types of Reactions

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.

科学研究应用

Biological Activities

The biological activity of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is attributed to its ability to interact with various molecular targets. The following sections detail its key applications in medicinal chemistry.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 6-BrCaQ | MDA-MB-231 | 10 |

| 3a | PC-3 | 48 |

| 4g | MDA-MB-231 | ~30 |

Studies have shown that related compounds can have IC50 values ranging from 5 µM to 50 µM against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potential for further investigation in cancer therapeutics .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly as an insecticide. It exhibits strong activity against various thrips species at both nymphal and adult stages through contact and feeding mechanisms. The presence of trifluoromethoxy groups enhances this activity compared to other substituents .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in treating diseases:

- Cancer Treatment : A study reported that quinoline derivatives could effectively inhibit growth in leukemia cell lines, showcasing their potential as anticancer agents.

- Insecticidal Properties : Research has shown that the compound can significantly reduce pest populations, indicating its potential use in agriculture as a biopesticide .

作用机制

The mechanism of action of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol are critically influenced by its substituents. Below is a detailed comparison with analogous quinoline derivatives:

Table 1: Comparative Analysis of Quinolin-4-ol Derivatives

Key Findings

Electron-Withdrawing Effects :

- The trifluoromethoxy (-OCF₃) group at position 6 increases acidity (lower pKa) and stabilizes the molecule against oxidative degradation compared to chloro (-Cl) or methyl (-CH₃) substituents .

- The trifluoromethyl (-CF₃) group at position 2 enhances hydrophobic interactions with target proteins, improving binding affinity .

Lipophilicity and Solubility :

- The dual fluorinated groups in the target compound result in higher LogP (~3.7) compared to analogs with single substituents (e.g., 6-Fluoro analog: LogP ~2.5) .

- The 6-fluoro analog (CAS 31009-34-4) exhibits better aqueous solubility due to reduced steric bulk and polarity .

Biological Activity :

- Chloro-substituted analogs (e.g., CAS 18706-21-3) may show antiviral properties but are less metabolically stable due to C-Cl bond susceptibility .

- The phenyl-substituted derivative (CAS 1204997-08-9) demonstrates reduced cellular uptake due to steric hindrance, limiting its therapeutic utility .

Synthetic Considerations: The target compound’s synthesis involves fluorinated reagents (e.g., BF₃·Et₂O) and multi-step reactions, impacting yield and scalability . Simpler analogs like 6-methylquinolin-4-ol (CAS 1701-20-8) are more cost-effective to produce but lack the enhanced activity of fluorinated derivatives .

生物活性

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, with the molecular formula C11H5F6N, is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique trifluoromethyl and trifluoromethoxy substituents, which enhance its lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

- Molecular Formula : C11H5F6N

- CAS Number : 125647-79-2

- Canonical SMILES : C1=CN=C(C=C1C(F)(F)F)OCCO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl groups are known to enhance pharmacokinetic properties, improving the compound's absorption and distribution in biological systems. Studies suggest that quinoline derivatives can inhibit specific enzymes or receptors involved in disease processes, such as those related to cancer and infectious diseases.

Anticancer Activity

Research indicates that quinoline-derived compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that members of this class were effective growth inhibitors in a zebrafish embryo model, indicating their potential as anticancer agents. Specifically, compounds were synthesized through sp³-C–H functionalization strategies and evaluated for their cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown activity against a range of pathogens, including bacteria and fungi. For example, structural modifications in similar quinoline compounds have resulted in enhanced antibacterial efficacy against strains such as E. coli and S. aureus, suggesting that this compound may possess similar capabilities .

Case Studies

- Zebrafish Model : In a study evaluating the anticancer activity of quinoline-derived trifluoromethyl alcohols, compounds were tested in a zebrafish embryo model where they exhibited potent growth inhibition. The study provided insights into the structure-activity relationship (SAR), indicating that modifications to the quinoline structure significantly influenced biological activity .

- Antimicrobial Screening : Various quinoline derivatives were screened for antimicrobial activity against clinical isolates. The results showed promising antibacterial effects with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Summary

常见问题

Q. What are the established synthetic routes for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via Gould-Jacobs cyclization or nucleophilic substitution. For example, fluorinated quinoline derivatives are often prepared by reacting trifluoromethyl-substituted anilines with β-keto esters under acidic conditions, followed by cyclization . Modifications like the "Watering Protocol" (using aqueous conditions to stabilize intermediates) improve yields of trifluoromethylquinolones . Key variables include solvent polarity (e.g., THF vs. ethanol), temperature (reflux vs. ambient), and catalyst choice (e.g., Zn reduction for nitro group conversion, as seen in analogous syntheses ). Yields are often low (~16–43%) due to steric hindrance from trifluoromethoxy groups, necessitating purification via reverse-phase chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

1H/13C NMR and LC-MS are essential for structural validation. For example, 1H NMR in DMSO-d6 resolves aromatic protons and hydroxyl groups (e.g., δ 10–12 ppm for –OH) . Fluorine-19 NMR is critical for confirming trifluoromethoxy (–OCF3) and trifluoromethyl (–CF3) substituents. Discrepancies in splitting patterns (e.g., due to rotational isomerism) require heteronuclear 2D NMR (HSQC, HMBC) for assignment . Mass spectrometry (ESI-MS) confirms molecular weight, with fragmentation patterns aiding purity assessment .

Q. What preliminary biological activities have been reported for fluorinated quinoline analogs, and how are these assays designed?

Fluorinated quinolines exhibit antimicrobial and anticancer properties. Assays often involve:

- MIC (Minimum Inhibitory Concentration) : Testing against Mycobacterium tuberculosis or Gram-negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with IC50 determination .

- Enzyme inhibition : Screening against kinases or proteases via fluorescence-based kinetic assays . Controls include non-fluorinated analogs to isolate fluorine effects.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) enhance trifluoromethoxy group introduction .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Protecting Groups : Temporary protection of the 4-hydroxyl group with acetyl or TMS ethers prevents side reactions during trifluoromethylation .

Parallel optimization using Design of Experiments (DoE) can systematically evaluate temperature, solvent, and stoichiometry .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC50 values across labs)?

Contradictions may arise from:

- Assay Conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols using guidelines like NIH/ATCC recommendations .

- Compound Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and confirm stability via HPLC before assays .

- Metabolic Interference : Test metabolites (e.g., hydroxylated derivatives) using LC-MS/MS to rule out off-target effects .

Q. What computational methods predict the reactivity of trifluoromethoxy groups in nucleophilic substitution reactions?

- DFT Calculations : Analyze transition states (e.g., Gaussian09 with B3LYP/6-31G**) to compare activation energies for –OCF3 vs. –OCH3 substitutions .

- Molecular Docking : Predict binding affinities of the compound to biological targets (e.g., topoisomerase II) using AutoDock Vina .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .

Q. What strategies validate the stability of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative agents (H2O2), followed by UPLC-MS to identify degradation products .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS .

- Microsomal Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Methodological Best Practices

Q. How should researchers handle and store this compound to ensure stability?

- Storage : –20°C under argon in amber vials to prevent hydrolysis/photooxidation .

- Handling : Use gloveboxes for air-sensitive steps (e.g., trifluoromethylation) and avoid prolonged exposure to moisture .

- Waste Disposal : Quench reaction residues with 10% NaOH/ethanol mixtures to neutralize fluorinated byproducts .

Q. What safety protocols are essential when working with fluorinated quinolines?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile fluorinated intermediates (e.g., CF3COCl) .

- Emergency Procedures : Immediate rinsing with water for spills, followed by medical evaluation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。